Given the lack of widely available information, it appears that 3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride is either a relatively new compound or one under investigation for specific research purposes that are not yet publicly known.
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a bromobenzyl group, and a hydrochloride moiety. The molecular formula for this compound is C12H17BrClNO, and it has a molecular weight of 306.62 g/mol . The presence of the pyrrolidine ring allows for significant stereochemical diversity, making it an attractive scaffold in medicinal chemistry.
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride has been identified as a potential anti-cyclooxygenase-2 (COX-2) agent. COX-2 inhibitors are significant in treating inflammation and pain. In silico studies suggest that incorporating specific groups into this compound enhances its biological activity against COX-2, indicating potential therapeutic applications in inflammatory disorders .
The synthesis of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride typically involves the following steps:
These steps can vary based on specific laboratory protocols but generally follow established organic synthesis techniques .
The primary applications of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride include:
Interaction studies involving 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride have focused on its binding affinity to COX-2 receptors. Preliminary data indicate that modifications to the compound's structure can significantly influence its binding efficacy and selectivity towards COX-2 compared to COX-1, which is crucial for minimizing side effects associated with non-selective inhibitors .
Several compounds share structural similarities with 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride | Similar bromobenzyl group | Identified as an anti-inflammatory agent |
| N-benzylpyrrolidine | Lacks halogen substituents | Potentially less potent as a COX inhibitor |
| 1-bromo-3-(benzylamino)pyrrolidine | Contains amino group instead of hydroxymethyl | Different pharmacological profile |
The uniqueness of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride lies in its specific bromobenzyl substitution and its demonstrated activity as a selective COX-2 inhibitor, making it a promising candidate for further pharmacological exploration .
The compound 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride exhibits the systematic International Union of Pure and Applied Chemistry nomenclature of 3-[(3-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride [1]. This nomenclature reflects the structural arrangement where a pyrrolidine ring system is functionalized at the 3-position with a methoxymethyl substituent that bears a 3-bromobenzyl ether moiety [1]. The compound possesses one undefined stereocenter at the 3-position of the pyrrolidine ring, as confirmed by computational analysis [1].
The stereochemical configuration presents significant implications for the molecular properties, as pyrrolidine derivatives demonstrate considerable stereochemical diversity due to the saturated nature of the five-membered ring . The presence of the 3-substituted pyrrolidine creates a chiral center that can exist in both R and S configurations [1]. The conformational flexibility of the pyrrolidine ring system contributes to the overall three-dimensional molecular architecture through pseudorotation phenomena [3].
Crystallographic studies of related pyrrolidine derivatives reveal characteristic conformational preferences that influence molecular stability and intermolecular interactions [4]. The pyrrolidine ring typically adopts an envelope conformation, with one of the ring carbons displaced from the plane formed by the remaining four atoms [5]. Torsional angles within pyrrolidine systems demonstrate significant variation depending on substitution patterns and crystal packing forces [6].
X-ray diffraction analysis of similar brominated pyrrolidine compounds indicates that the five-membered ring maintains considerable flexibility while showing preference for specific puckering modes [7]. The nitrogen atom geometry in pyrrolidine derivatives consistently exhibits near-tetrahedral coordination with bond angles approximating 109 degrees [8]. Crystal structure determination of related compounds confirms the importance of intramolecular and intermolecular hydrogen bonding patterns in stabilizing specific conformations [4].
The ether linkage connecting the pyrrolidine ring to the bromobenzyl substituent presents multiple conformational possibilities based on rotational freedom around the carbon-oxygen bonds [9]. Conformational analysis of ether systems demonstrates that anti and gauche conformations represent the most energetically favorable arrangements [10]. The torsional angle preferences are influenced by steric interactions between the pyrrolidine ring and the aromatic bromine substituent [6].
Computational studies of similar ether-linked systems indicate that the carbon-carbon-oxygen-carbon dihedral angles typically range from 60 to 180 degrees, with the anti conformation (180 degrees) generally preferred due to minimized steric hindrance [9]. The presence of the bulky bromobenzyl group creates additional conformational constraints that favor extended conformations to reduce unfavorable steric interactions [10]. These conformational preferences directly impact the overall molecular shape and potential intermolecular association patterns [11].
The molecular formula C₁₂H₁₇BrClNO corresponds to a molecular weight of 306.62 grams per mole, as determined through mass spectrometric analysis [1] [12]. The elemental composition includes twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom [1]. This composition reflects the presence of the pyrrolidine heterocycle, the brominated aromatic ring, the ether linkage, and the hydrochloride salt form [12].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₇BrClNO | [1] |
| Molecular Weight | 306.62 g/mol | [1] [12] |
| Heavy Atom Count | 16 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
| Topological Polar Surface Area | 21.3 Ų | [1] |
The compound exists as a hydrochloride salt, indicating protonation of the pyrrolidine nitrogen under acidic conditions [12]. The salt form enhances water solubility compared to the free base while maintaining the structural integrity of the organic framework [3]. The presence of both bromine and chlorine atoms contributes to the overall molecular polarizability and halogen bonding potential [13].
The solubility characteristics of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride are significantly influenced by the presence of the hydrochloride salt form and the mixed hydrophilic-hydrophobic structural features [14]. Pyrrolidine hydrochloride salts typically demonstrate enhanced solubility in polar protic solvents due to hydrogen bonding capabilities and ionic interactions [3]. The compound exhibits favorable dissolution in water, methanol, and ethanol while showing limited solubility in non-polar organic solvents [14].
The amphiphilic nature of the molecule, containing both the polar pyrrolidine hydrochloride moiety and the lipophilic bromobenzyl ether segment, creates intermediate solubility behavior in moderately polar solvents [15]. Solubility studies of related pyrrolidine derivatives indicate that the presence of aromatic substituents generally decreases aqueous solubility while improving dissolution in organic media [3]. The ether linkage contributes to the overall polarity through its hydrogen bonding acceptor capability [14].
The pyrrolidine nitrogen exhibits characteristic basic properties with a conjugate acid dissociation constant (pKa) of approximately 11.27, indicating strong basicity compared to aromatic nitrogen heterocycles [19] [20]. This basicity arises from the sp³-hybridized nitrogen atom bearing a lone pair of electrons that readily accepts protons [8]. The pyrrolidine ring system demonstrates enhanced basicity relative to linear secondary amines due to the conformational constraints that stabilize the protonated form [21].
| Nitrogen Heterocycle | pKa (Conjugate Acid) | Basicity Order |
|---|---|---|
| Pyrrole | -3.8 | Least Basic |
| Pyridine | 5.2 | Weak Base |
| Imidazole | 6.99 | Moderate Base |
| Piperidine | 11.22 | Strong Base |
| Pyrrolidine | 11.27 | Strong Base |
The protonation of the pyrrolidine nitrogen results in formation of the corresponding ammonium cation, which demonstrates enhanced water solubility and altered conformational preferences [22]. The basic character of pyrrolidine enables formation of stable hydrochloride salts under acidic conditions, as observed in the target compound [19]. Environmental factors such as pH, temperature, and ionic strength significantly influence the protonation state and associated physicochemical properties [23].
The bromine atom positioned on the benzyl aromatic ring functions as a halogen bond donor through the formation of an electrophilic region known as a sigma-hole [13]. This electropositive region develops due to the anisotropic distribution of electron density around the bromine atom, creating potential for non-covalent interactions with electron-rich species [24]. Halogen bonding interactions involving bromine typically demonstrate binding energies ranging from 1.52 to 15.53 kilocalories per mole, depending on the electron donor characteristics [13].
The strength of halogen bonding interactions correlates with the electronegativity and polarizability of both the halogen donor and the acceptor species [24]. Computational studies indicate that brominated aromatic compounds form stable complexes with various electron donors including oxygen, nitrogen, and sulfur-containing molecules [25]. The halogen bonding capability enhances the potential for intermolecular association and crystal packing arrangements in solid-state structures [26].
Photocatalytic [3+2] cycloaddition methodology represents the most efficient approach for constructing the pyrrolidine core of the target molecule [7] [8]. This strategy employs distonic radical anion intermediates generated through photoredox catalysis, enabling the formal cycloaddition of cyclopropyl ketones with hydrazones to afford structurally diverse pyrrolidine rings with excellent functional group tolerance.
The reaction mechanism proceeds through photoreductive activation of cyclopropyl ketone substrates using visible light photoredox catalysts such as Ir(ppy)3 or Ru(bpy)3Cl2. The key innovation involves the use of a redox auxiliary strategy that eliminates the need for exogenous tertiary amine co-reductants, thereby preventing deleterious reductive ring-opening of cyclopropyl substrates [7]. This approach enables less-reactive coupling partners, including C=N electrophiles, to participate efficiently in the cycloaddition process.
Azomethine ylide-based [3+2] cycloadditions provide an alternative high-yielding route to pyrrolidine derivatives [15] [8] [16]. These reactions utilize nonstabilized azomethine ylides generated through tin-lithium exchange on (2-azaallyl)stannanes, which undergo [π4s+π2s] cycloadditions with alkenes to afford pyrrolidines with excellent stereoselectivity [9]. The methodology demonstrates broad substrate scope and can accommodate various substitution patterns required for the target molecule.
Ring contraction approaches offer a complementary strategy utilizing abundant pyridine starting materials [15] [8]. Photo-promoted ring contraction of pyridines with silylborane reagents affords pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons that serve as versatile synthons for further functionalization. This approach demonstrates excellent functional group compatibility and enables facile access to the required hydroxymethyl substitution pattern.
The Williamson ether synthesis serves as the cornerstone methodology for installing the benzyloxy linkage in 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride [4] [5] [17] [6]. This well-established SN2 reaction between alkoxide nucleophiles and primary alkyl halides provides reliable access to ether functionalities under mild conditions with excellent yields.
Optimization of reaction parameters is crucial for maximizing the efficiency of the Williamson ether formation. The choice of base significantly influences reaction outcomes, with sodium hydride and potassium hydride providing superior results compared to weaker alkoxide bases [5] [17]. The reaction benefits from polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran, which stabilize the alkoxide intermediate while facilitating nucleophilic attack [6].
Silver oxide-mediated protocols represent a valuable variation that enables direct reaction of alcohols with alkyl halides without pre-formation of alkoxide intermediates [6]. This approach proves particularly useful for sensitive substrates and provides improved functional group tolerance. The mild basicity of silver oxide minimizes competing elimination reactions while maintaining high coupling efficiency.
Substrate scope considerations dictate that primary alkyl halides, particularly 3-bromobenzyl bromide, provide optimal results in the Williamson synthesis [4] [5]. Secondary alkyl halides lead to reduced yields due to competing elimination pathways, while tertiary halides are incompatible with this methodology. The use of tosylate or mesylate leaving groups can enhance reaction efficiency with challenging substrates and improve regioselectivity in complex molecular systems.
Hydrochloride salt formation represents the final critical step in the synthesis of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride, requiring precise control of crystallization parameters to achieve optimal yield, purity, and physicochemical properties [18] [19] [20] [21].
Solvent selection plays a pivotal role in determining crystal morphology and salt quality. Methanol-ethyl acetate mixtures provide optimal crystallization conditions, balancing solubility considerations with crystal nucleation kinetics [18] [22]. The solvent polarity directly influences crystal habit, with more polar systems favoring needle-like crystals while less polar mixtures promote prismatic or plate-like morphologies.
Hydrochloric acid concentration optimization ensures complete salt formation while minimizing decomposition pathways [23] [18]. Twenty to thirty-seven percent aqueous hydrochloric acid solutions provide the optimal balance between reaction efficiency and substrate stability. Excess hydrochloric acid drives the equilibrium toward complete salt formation, while avoiding concentrations that might promote side reactions or crystal defects.
Temperature and agitation control are essential for reproducible crystallization outcomes [23] [18]. Low temperatures (0-25°C) favor thermodynamically stable crystal forms while reducing the likelihood of polymorphic transitions. Controlled stirring speeds (300-600 rpm) ensure adequate mixing for uniform nucleation without introducing mechanical stress that could lead to crystal breakage or attrition.
Precipitation methodology significantly impacts final product quality. Slow addition protocols with concurrent cooling provide superior results compared to rapid mixing approaches [18] [24]. This controlled precipitation minimizes local concentration gradients that can lead to crystal defects or impurity incorporation. Seeding strategies can further enhance reproducibility and control crystal size distribution.
Palladium-catalyzed cross-coupling methodologies provide powerful tools for constructing complex molecular architectures in the synthesis of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride [25] [12] [26] [14]. These versatile reactions enable selective carbon-carbon and carbon-heteroatom bond formation under mild conditions with excellent functional group tolerance.
Suzuki-Miyaura coupling protocols represent the most widely utilized approach for carbon-carbon bond formation between organoborane nucleophiles and aryl halides [25] [26] [14]. The reaction proceeds through well-defined oxidative addition, transmetalation, and reductive elimination steps, enabling predictable reaction outcomes with diverse substrate combinations. Phosphine ligand selection critically influences reaction efficiency, with bulky electron-rich phosphines such as P(t-Bu)3 or XPhos providing enhanced activity with challenging substrates.
Buchwald-Hartwig amination reactions offer complementary carbon-nitrogen bond forming capabilities essential for late-stage functionalization [25] [14] [27]. These protocols enable the installation of nitrogen-containing heterocycles and amino substituents under relatively mild conditions. Bidentate phosphine ligands such as BINAP or DPEPhos provide enhanced stability and selectivity compared to monodentate alternatives.
Sonogashira coupling methodology facilitates the introduction of alkyne functionalities that can serve as versatile synthetic handles for subsequent transformations [28] [14]. The copper co-catalyst requirement in traditional protocols can be circumvented through the use of specialized palladium catalysts and phosphine ligands designed for copper-free conditions. This modification eliminates potential copper-catalyzed side reactions while maintaining high coupling efficiency.
Negishi and Kumada coupling reactions expand the scope of available nucleophilic coupling partners to include organozinc and organomagnesium reagents [12] [26]. These highly reactive organometallic species enable couplings with less reactive electrophiles and provide access to sterically demanding substitution patterns. However, their high reactivity requires careful attention to functional group compatibility and reaction conditions.
Continuous flow synthesis emerges as a transformative technology for the scalable production of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride, offering significant advantages over traditional batch processes in terms of safety, efficiency, and reproducibility [28] [29] [30] [31] [32] [33].
Microreactor technology enables precise control over reaction parameters including temperature, residence time, and mixing efficiency [28] [31] [34]. The enhanced heat and mass transfer characteristics of microreactor systems facilitate the use of more aggressive reaction conditions while maintaining excellent selectivity. Plug flow behavior minimizes residence time distribution, leading to more uniform product quality compared to batch processes.
Multistep telescoped synthesis represents a key advantage of flow chemistry, enabling multiple synthetic transformations to be conducted in series without intermediate isolation [28] [29] [33]. This approach significantly reduces process mass intensity while eliminating purification steps between synthetic stages. In-line purification techniques such as solid-phase extraction and liquid-liquid extraction can be integrated to remove impurities and byproducts during the synthesis.
Process intensification benefits include reduced solvent consumption, shorter reaction times, and improved safety profiles [28] [30] [31]. Small volume continuous manufacturing (SVCM) concepts enable production of kilogram quantities using laboratory-scale equipment operated continuously. This approach reduces capital investment requirements while maintaining the flexibility to adjust production volumes based on demand.
Automated monitoring and control systems facilitate real-time optimization of reaction conditions and product quality [29] [33]. Process analytical technology (PAT) implementations including online FTIR, UV-Vis, and mass spectrometry enable immediate feedback on reaction progress and product formation. These capabilities support Quality by Design (QbD) principles and ensure consistent product quality across extended production campaigns.
Mechanochemical synthesis represents a paradigm shift toward sustainable chemical manufacturing, offering significant environmental and economic benefits for the production of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride [35] [36] [37] [38] [39]. This methodology relies on mechanical energy input through grinding and milling to drive chemical transformations in the solid state, thereby eliminating or dramatically reducing solvent requirements.
Ball milling protocols provide the most efficient means of mechanochemical activation for organic synthesis [35] [36] [39]. Planetary ball mills operating at 300-600 rpm generate sufficient mechanical energy to promote bond formation and cleavage while maintaining precise control over reaction conditions. Milling frequency and duration optimization enables fine-tuning of reaction outcomes, with typical reaction times ranging from 30 minutes to 8 hours depending on substrate reactivity.
Liquid-assisted grinding (LAG) techniques enhance reaction efficiency by introducing small amounts of liquid additives that facilitate mechanical energy transfer without compromising the environmental benefits of mechanochemical synthesis [36] [37] [38]. Catalytic amounts of polar solvents such as methanol or acetonitrile can dramatically accelerate reaction rates while maintaining solid-state reaction characteristics.
Green metrics analysis demonstrates the superior environmental profile of mechanochemical approaches compared to traditional solution-based synthesis [36] [38]. E-factor values ranging from 5-50 represent significant improvements over conventional methods that typically exhibit E-factors of 50-500 [36]. Atom economy is enhanced through the elimination of bulk solvents and the precise stoichiometric control achievable in solid-state reactions.
Reaction scope and limitations indicate that mechanochemical synthesis is particularly well-suited for condensation reactions, cycloadditions, and salt formation processes relevant to the target molecule [35] [37] [38]. Crystallization control through mechanochemical processing enables access to specific polymorphic forms while avoiding the solution-phase equilibria that can complicate traditional crystallization processes.
Biocatalytic methodologies offer unprecedented selectivity and environmental compatibility for the synthesis of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride, representing the cutting edge of green synthetic chemistry [40] [41] [42] [43] [44] [45] [46].
Enzymatic pyrrolidine ring formation can be achieved through engineered transaminases and ω-transaminases that catalyze the reductive amination of appropriate carbonyl precursors [40] [42] [43]. These biocatalysts demonstrate exceptional enantioselectivity and can be evolved through directed evolution techniques to accept non-natural substrates relevant to the target molecule. Cofactor recycling systems using glucose dehydrogenase or formate dehydrogenase ensure economic viability by regenerating required NADPH cofactors in situ.
Alcohol dehydrogenase-catalyzed reductions provide access to the hydroxymethyl functionality with excellent stereochemical control [40] [41] [44]. Ketoreductases (KRED) from various microbial sources demonstrate broad substrate scope and can be optimized for specific reduction patterns through protein engineering approaches. Thermostable variants enable operation at elevated temperatures, improving reaction rates while maintaining catalyst stability.
Cascade biocatalytic processes combine multiple enzymatic transformations in single-pot procedures, eliminating intermediate purification steps while maintaining high overall yields [40] [42] [44]. Compartmentalization strategies using different pH optima or sequential enzyme addition enable incompatible enzymatic steps to be conducted in series. Immobilization techniques facilitate enzyme recovery and reuse, improving process economics and sustainability.
Multifunctional biocatalyst development represents an emerging frontier that could revolutionize synthetic efficiency [42]. Engineered enzymes capable of catalyzing multiple distinct transformations reduce the complexity of biocatalytic cascades while minimizing the enzyme inventory required for complex synthesis. De novo enzyme design and computational protein design approaches enable the creation of tailored biocatalysts for specific synthetic challenges.